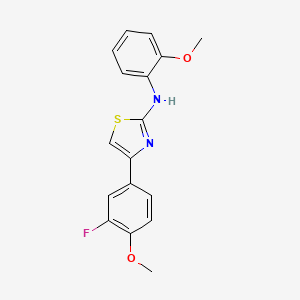

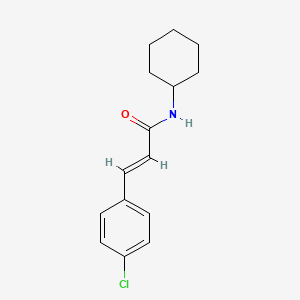

![molecular formula C14H12N4O B5565746 N-[(2-methoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5565746.png)

N-[(2-methoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N-[(2-methoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine often involves the reaction of naphthyl derivatives with amino components. For example, Kóczán et al. (2001) described the synthesis of a fluorescent analogue through the reaction of 1-naphthoyl-glycine with triethyl orthoformate, showcasing a methodology that could be adapted for synthesizing N-[(2-methoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine (Kóczán et al., 2001).

Molecular Structure Analysis

Molecular structure characterization often involves spectroscopic techniques such as NMR, as demonstrated by Berk et al. (2001), who elucidated the structures and physical properties of similar compounds through IR, 1H NMR, mass spectroscopy, and elemental analysis. This approach provides insight into the molecular geometry, electronic distribution, and potential reactive sites of the compound (Berk et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of Schiff bases, including N-[(2-methoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine, often involves their condensation reactions, coordination to metal ions, and participation in cycloaddition reactions. For instance, Sancak et al. (2007) explored the coordination chemistry of a related Schiff base with Cu(II), Ni(II), and Fe(II), highlighting the potential for forming complex structures and elucidating the coordination modes and geometrical structures of the complexes (Sancak et al., 2007).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, provide essential information for understanding the material characteristics of Schiff bases. Odabaşoǧlu et al. (2003) detailed the crystal structure of related compounds, emphasizing the role of intermolecular interactions in defining the crystal packing and stability (Odabaşoǧlu et al., 2003).

Chemical Properties Analysis

The chemical properties, including reactivity towards acids, bases, oxidizing and reducing agents, and other chemical species, are crucial for the application and handling of Schiff bases. Studies like that of Sheverdov et al. (2018) offer insights into the reactivity of similar compounds, providing a foundation for understanding the chemical behavior of N-[(2-methoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine (Sheverdov et al., 2018).

Applications De Recherche Scientifique

Fluorescent Probes Development

Researchers have synthesized compounds related to "N-[(2-methoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine" for the development of fluorescent probes. These compounds exhibit intense and pH-sensitive emission bands, making them useful for monitoring cellular compartments with different pH levels. A study described the synthesis and characterization of a fluorescent analogue, highlighting its potential in biological applications due to its stable and distinctive fluorescence properties in aqueous solutions Kóczán et al., 2001.

Histochemical Techniques

In histochemistry, derivatives of naphthyl compounds have been utilized as new reagents for the demonstration of tissue oxidase, indicating their significance in medical diagnostics and research. A specific study explored the use of complex naphthols and methylene compounds, highlighting their utility in demonstrating tissue oxidase activity. These compounds contribute to the development of new histochemical techniques due to their stability and capacity to produce permanent preparations Burstone, 1959.

Propriétés

IUPAC Name |

(E)-1-(2-methoxynaphthalen-1-yl)-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c1-19-14-7-6-11-4-2-3-5-12(11)13(14)8-17-18-9-15-16-10-18/h2-10H,1H3/b17-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFJUQDDZCSZKJ-CAOOACKPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C=NN3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=CC=CC=C2C=C1)/C=N/N3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47198172 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[(2-methoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-fluoro-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5565665.png)

![(3aS*,7aR*)-5-methyl-2-[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5565673.png)

![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5565691.png)

![2-(acetylamino)-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5565694.png)

![5-cyclopropyl-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5565708.png)

![2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5565720.png)

![(2-{2-[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}ethyl)dimethylamine](/img/structure/B5565734.png)